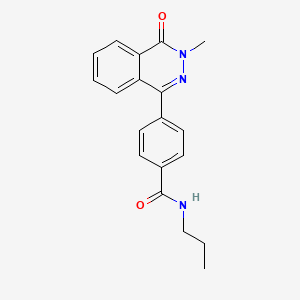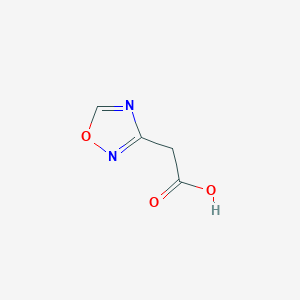
1,2,4-Oxadiazole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole-3-acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3-acetic acid can be synthesized through various methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring . This reaction typically occurs in the presence of organic bases such as triethylamine or inorganic bases like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot synthesis methods, which combine amidoximes with carboxyl derivatives or aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO), are favored for their simplicity and high yields . These methods are advantageous for large-scale production due to their operational ease and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Oxadiazole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and reduced heterocyclic compounds .
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazole-3-acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes . For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . The exact mechanism varies depending on the specific application and target .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
1083216-30-1 |
|---|---|
Fórmula molecular |
C4H4N2O3 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
2-(1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)1-3-5-2-9-6-3/h2H,1H2,(H,7,8) |
Clave InChI |
WBDQZHONDVMBJO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NO1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
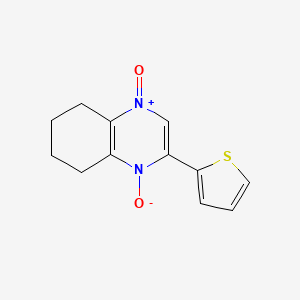
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
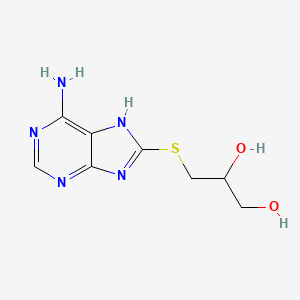


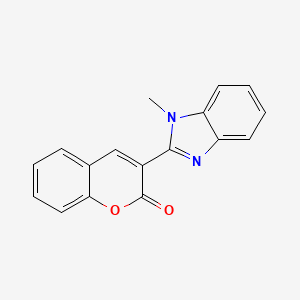
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
